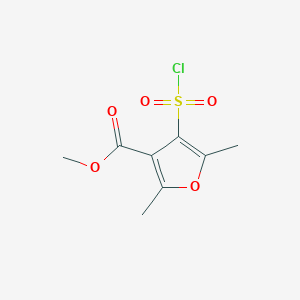

Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

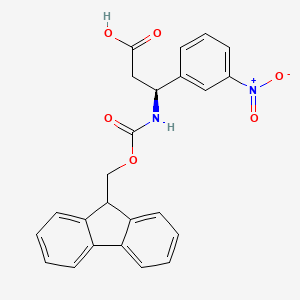

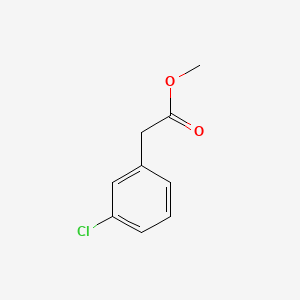

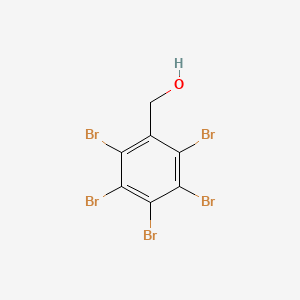

“Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate” is likely a complex organic compound. It seems to contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “chlorosulfonyl” group (SO2Cl) and the “carboxylate” group (COO-) are electron-withdrawing groups .

Scientific Research Applications

Synthesis Strategies

- Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate plays a key role in synthesizing diverse chemical compounds. For example, a strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates involves reacting cyanohydrins with methyl 2-(chlorosulfonyl)acetate (Dobrydnev, Vashchenko, & Volovenko, 2018).

Environmental and Industrial Applications

- In industrial processes, such as pharmaceuticals and herbicides production, methyl 3-chlorosulfonyl-thiophene-2-carboxylate (related compound) is an intermediate. It's significant in the context of acetic acid recovery and reuse in these manufacturing processes (Wang Tian-gui, 2006).

Catalysis and Biomass Conversion

- In the field of catalysis, specifically in producing biobased terephthalic acid precursors, this compound derivatives play a pivotal role. They are used in Diels–Alder and dehydrative aromatization reactions for renewable PET production (Pacheco et al., 2015).

Electrochemical Applications

- Electrochemical research also leverages this compound. For instance, the electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates, which are structurally related, has been studied extensively to understand their reduction and dimerization properties (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Organic Synthesis and Chemical Behavior

- This compound is instrumental in the synthesis of various organic compounds. For instance, its role in the synthesis of methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide showcases its versatility in organic synthesis (Qaisi, El-Abadelah, & Voelter, 2004).

Photolysis Studies

- Photolysis studies involving methyl 2-chloro-3-oxobutanoate, a compound related to this compound, have provided insights into complex reactions under light exposure, contributing to understanding of photochemical processes (Enev, Petkov, Markova, & Markov, 1987).

Degradation Studies

- This compound and related compounds are studied for their degradation, as in the case of acylanilide pesticides. Understanding their breakdown helps in assessing environmental impact and safety (Wallnöfer, Tillmanns, & Engelhardt, 1977).

Atmospheric Chemistry

- Research in atmospheric chemistry involving alkyl derivatives of furan, like 2,5-dimethylfuran, helps understand their reaction mechanisms and products when interacting with chlorine atoms, which is crucial for environmental studies (Villanueva et al., 2009).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO5S/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFXKTRRLNPSML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371645 |

Source

|

| Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-34-5 |

Source

|

| Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)

![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)